molecular formula C17H19NO3 B5491935 N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide

N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide

Cat. No. B5491935
M. Wt: 285.34 g/mol
InChI Key: PNPPUZFUZUIFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a member of the phenylpropanoid family of compounds and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide has been shown to have a range of biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. Additionally, N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide has been shown to have antioxidant properties, which could be useful in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide in lab experiments is its specificity for certain enzymes involved in cancer cell growth and inflammation. This makes it a useful tool for studying these processes in vitro. However, N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide also has limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for research on N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its mechanism of action at the molecular level. Additionally, studies could be carried out to determine the optimal dosage and administration of N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide for therapeutic use.

Synthesis Methods

The synthesis of N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide involves several steps, including the reaction of 3-(methoxymethyl)phenol with 2-bromoethyl phenyl ether to form an intermediate product, which is then reacted with 2-bromo-1-phenylethanone to produce N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide. The process is carried out under specific conditions and requires careful monitoring to ensure the purity of the final product.

Scientific Research Applications

N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.

properties

IUPAC Name

N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-13(21-16-9-4-3-5-10-16)17(19)18-15-8-6-7-14(11-15)12-20-2/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPPUZFUZUIFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)COC)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.